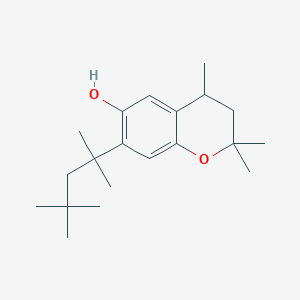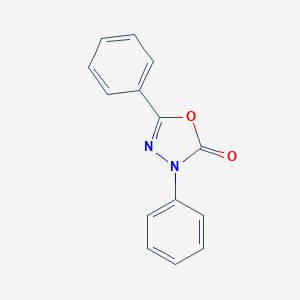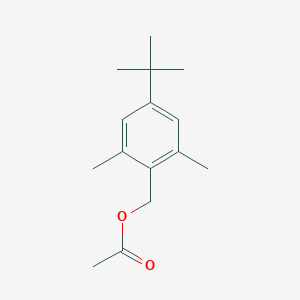
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, 2,4-Dimethyl-6-tert-butylphenol is prepared by alkylation of xylenol with isobutylene . Another process involves the condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal .Molecular Structure Analysis
The molecular structure of related compounds can be complex. For example, the structure of 4’-tert-Butyl-2’,6’-dimethylacetophenone is available as a 2D Mol file or a computed 3D SD file . The structure of 2,4-Dimethyl-6-tert-butylphenol is also available in similar formats .Chemical Reactions Analysis
The chemical reactions involving related compounds can be intricate. For instance, the condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal in aqueous H2SO4, aqueous acetonitrile, and acetone, establishes some new processes hindering the condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 4’-tert-Butyl-2’,6’-dimethylacetophenone include a molecular weight of 204.3080 . The compound 2,4-Dimethyl-6-tert-butylphenol has a melting point of 21 to 23 °C and a boiling point of 248 to 249 °C .Safety And Hazards
Direcciones Futuras
The future directions for the study of these related compounds could involve further investigation and exploration of their potential in various fields. For instance, a new synthetic strategy has been suggested that can reduce the stages in the synthesis of in-demand organic compounds of symmetric and asymmetric aromatic sulfones .
Propiedades
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-17-12(3)16/h7-8H,9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBYQKLNHPLHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1COC(=O)C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

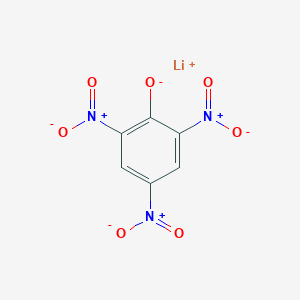
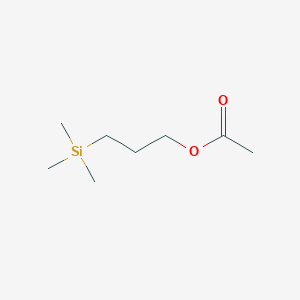
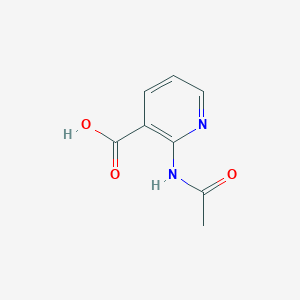
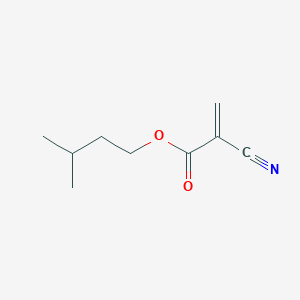
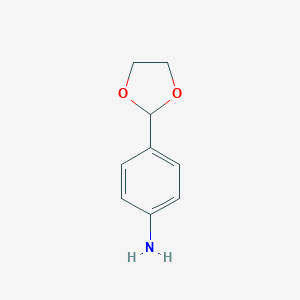
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)






